[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13446751
InChI: InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)12-14-8-10-21(11-9-14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3/t15-/m0/s1
SMILES: CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Molecular Formula: C18H35N3O3
Molecular Weight: 341.5 g/mol

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester

CAS No.:

Cat. No.: VC13446751

Molecular Formula: C18H35N3O3

Molecular Weight: 341.5 g/mol

* For research use only. Not for human or veterinary use.

[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester -

Specification

Molecular Formula C18H35N3O3
Molecular Weight 341.5 g/mol
IUPAC Name tert-butyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-4-yl]methyl]-N-ethylcarbamate
Standard InChI InChI=1S/C18H35N3O3/c1-7-20(17(23)24-18(4,5)6)12-14-8-10-21(11-9-14)16(22)15(19)13(2)3/h13-15H,7-12,19H2,1-6H3/t15-/m0/s1
Standard InChI Key BSSRLKLFAYPCEP-HNNXBMFYSA-N
Isomeric SMILES CCN(CC1CCN(CC1)C(=O)[C@H](C(C)C)N)C(=O)OC(C)(C)C
SMILES CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C
Canonical SMILES CCN(CC1CCN(CC1)C(=O)C(C(C)C)N)C(=O)OC(C)(C)C

Introduction

The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester is a complex organic molecule belonging to the carbamate class. Carbamates are derivatives of carbonic acid, characterized by the functional group -O-C(=O)-N-. This specific compound features an amino acid moiety and a piperidine ring, suggesting potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological or metabolic pathways.

Synthesis and Chemical Reactions

The synthesis of carbamate compounds typically involves several key steps, including the formation of the carbamate group and the attachment of the amino acid and piperidine moieties. These reactions require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

For example, the synthesis of [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester involves steps similar to those used for other carbamates, with modifications to incorporate the specific functional groups present in this compound.

Potential Applications

Carbamates are known for their applications in medicinal chemistry, particularly in the development of drugs targeting neurological or metabolic pathways. The presence of an amino acid moiety and a piperidine ring in [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-4-ylmethyl]-ethyl-carbamic acid tert-butyl ester suggests potential biological activity, although specific applications would depend on experimental studies to elucidate its mechanisms of action.

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